molecular formula C10H15F2NO4 B12932706 (S)-1-(tert-Butoxycarbonyl)-4,4-difluoropyrrolidine-3-carboxylic acid

(S)-1-(tert-Butoxycarbonyl)-4,4-difluoropyrrolidine-3-carboxylic acid

Cat. No.: B12932706
M. Wt: 251.23 g/mol
InChI Key: GWBQDKLQWBESMQ-LURJTMIESA-N
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Description

(S)-1-(tert-Butoxycarbonyl)-4,4-difluoropyrrolidine-3-carboxylic acid is a chemical compound that features a pyrrolidine ring substituted with a tert-butoxycarbonyl group and two fluorine atoms

Preparation Methods

Synthetic Routes and Reaction Conditions

One efficient method involves the use of flow microreactor systems, which offer a more sustainable and versatile approach compared to traditional batch processes . Another method involves the use of tert-butyl hydroperoxide for the preparation of tert-butyl esters from benzyl cyanides under metal-free conditions .

Industrial Production Methods

Industrial production methods for this compound may involve large-scale synthesis using continuous flow reactors. These reactors allow for the efficient and controlled introduction of the tert-butoxycarbonyl group, ensuring high yields and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

(S)-1-(tert-Butoxycarbonyl)-4,4-difluoropyrrolidine-3-carboxylic acid can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to introduce additional functional groups.

    Reduction: Reduction reactions can be used to modify the pyrrolidine ring or other substituents.

    Substitution: The tert-butoxycarbonyl group can be substituted with other functional groups using appropriate reagents.

Common Reagents and Conditions

Common reagents used in these reactions include tert-butyl hydroperoxide for oxidation and various reducing agents for reduction reactions. Substitution reactions often involve nucleophilic reagents under controlled conditions to ensure selective modification of the compound.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation reactions may yield compounds with additional oxygen-containing functional groups, while reduction reactions may result in the removal or modification of existing substituents.

Scientific Research Applications

(S)-1-(tert-Butoxycarbonyl)-4,4-difluoropyrrolidine-3-carboxylic acid has several applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex molecules, particularly in the development of pharmaceuticals.

    Biology: The compound can be used in studies involving enzyme inhibition and protein modification.

    Industry: The compound is used in the production of various chemical intermediates and specialty chemicals.

Mechanism of Action

The mechanism of action of (S)-1-(tert-Butoxycarbonyl)-4,4-difluoropyrrolidine-3-carboxylic acid involves its interaction with specific molecular targets. The tert-butoxycarbonyl group acts as a protecting group, allowing for selective modification of the pyrrolidine ring. This selective modification can influence the compound’s interaction with enzymes and other proteins, leading to its observed effects in biological systems .

Comparison with Similar Compounds

Similar Compounds

    tert-Butoxycarbonyl Chloride:

    tert-Butyl Esters:

Uniqueness

(S)-1-(tert-Butoxycarbonyl)-4,4-difluoropyrrolidine-3-carboxylic acid is unique due to the presence of both the tert-butoxycarbonyl group and the difluoropyrrolidine ring. This combination of functional groups provides distinct chemical and biological properties, making it valuable for specific applications in research and industry.

Properties

Molecular Formula

C10H15F2NO4

Molecular Weight

251.23 g/mol

IUPAC Name

(3S)-4,4-difluoro-1-[(2-methylpropan-2-yl)oxycarbonyl]pyrrolidine-3-carboxylic acid

InChI

InChI=1S/C10H15F2NO4/c1-9(2,3)17-8(16)13-4-6(7(14)15)10(11,12)5-13/h6H,4-5H2,1-3H3,(H,14,15)/t6-/m0/s1

InChI Key

GWBQDKLQWBESMQ-LURJTMIESA-N

Isomeric SMILES

CC(C)(C)OC(=O)N1C[C@H](C(C1)(F)F)C(=O)O

Canonical SMILES

CC(C)(C)OC(=O)N1CC(C(C1)(F)F)C(=O)O

Origin of Product

United States

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